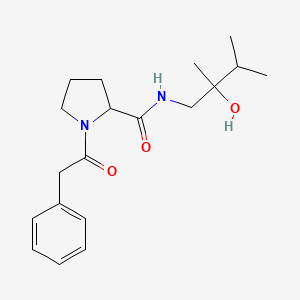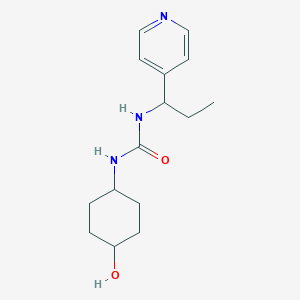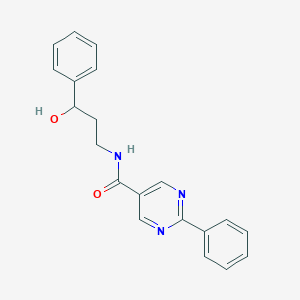
N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as JDTic, is a selective kappa-opioid receptor antagonist. It was first synthesized in 2004 by researchers at the University of Michigan. Since then, JDTic has been extensively studied for its potential use in the treatment of drug addiction and depression.
作用機序
N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide acts as a selective kappa-opioid receptor antagonist. It binds to the kappa-opioid receptor and blocks the effects of kappa-opioid receptor agonists. Kappa-opioid receptor agonists are thought to play a role in the development of addiction and depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce depression-like behavior in animal models of depression. This compound has also been shown to increase the release of dopamine in the brain, which is thought to play a role in the development of addiction.
実験室実験の利点と制限
N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a selective kappa-opioid receptor antagonist, which makes it a useful tool for studying the effects of kappa-opioid receptor agonists. It has also been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It is a relatively large molecule, which can make it difficult to study its effects on specific cellular processes. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One potential direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is to study its effects on other psychiatric disorders, such as anxiety and schizophrenia. Additionally, further research is needed to optimize the synthesis and administration of this compound for use in clinical trials.
合成法
N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is synthesized through a multi-step process involving several chemical reactions. The starting material is 2-phenylacetylpyrrolidine, which is reacted with 2,3-dimethyl-2-butanol and sodium hydride to form the intermediate N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine. This intermediate is then reacted with phosgene and ammonia to form the final product, this compound.
科学的研究の応用
N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential use in the treatment of drug addiction and depression. It has been shown to block the effects of kappa-opioid receptor agonists, which are thought to play a role in the development of addiction and depression. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-(2-hydroxy-2,3-dimethylbutyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14(2)19(3,24)13-20-18(23)16-10-7-11-21(16)17(22)12-15-8-5-4-6-9-15/h4-6,8-9,14,16,24H,7,10-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMMDTBYYXORDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)


![1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
![[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B6640380.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640384.png)
![2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol](/img/structure/B6640396.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide](/img/structure/B6640410.png)
![3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide](/img/structure/B6640414.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B6640422.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide](/img/structure/B6640426.png)